molecular formula C7H7NO2S B8764080 Benzoic acid, 3-amino-2-mercapto- CAS No. 71807-60-8

Benzoic acid, 3-amino-2-mercapto-

Cat. No. B8764080
CAS RN: 71807-60-8
M. Wt: 169.20 g/mol
InChI Key: OBQCWOHPSPQUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3-amino-2-mercapto- is a useful research compound. Its molecular formula is C7H7NO2S and its molecular weight is 169.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 3-amino-2-mercapto- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 3-amino-2-mercapto- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

71807-60-8

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

3-amino-2-sulfanylbenzoic acid

InChI

InChI=1S/C7H7NO2S/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,11H,8H2,(H,9,10)

InChI Key

OBQCWOHPSPQUDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)S)C(=O)O

physical_description

Water or Solvent Wet Solid

Origin of Product

United States

Synthesis routes and methods

Procedure details

28.9 g of potassium hydroxide (85%), dissolved in 38 ml of water, are added dropwise to 3.5 g of methyl 2-amino-benzothiazole-7-carboxylate in 38 ml of dioxane under a nitrogen atmosphere in the course of 20 minutes, while stirring and cooling with ice, such that the internal temperature of 25° C. is not exceeded. Thereafter, the mixture is refluxed at a bath temperature of 140° C., and towards the end of the reaction the internal temperature is increased to 170° C. and dioxane is distilled off by means of a descending condenser. The mixture is then cooled to 0° C. and filtered under a nitrogen atmosphere and the residue is rinsed with 30 ml of ice-water. The title compound can be isolated from the filtrate by acidification to pH 5.5, with severe cooling and stirring at a maximum of 0° C., and extraction with ethyl acetate/tetrahydrofuran (8:2) and washing with concentrated sodium chloride solution. Because of the risk of the formation of the disulfide, the potassium salt in the filtrate (potassium 3-amino-2-mercapto-benzoate) is preferably further reacted directly.
Quantity
28.9 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.